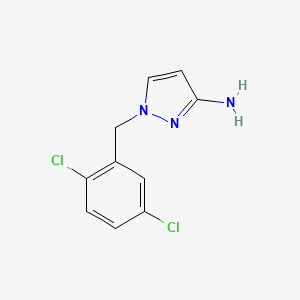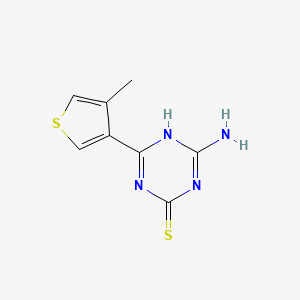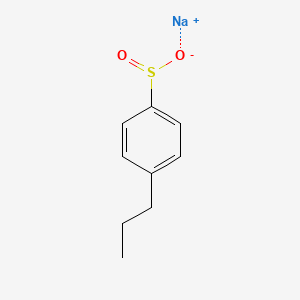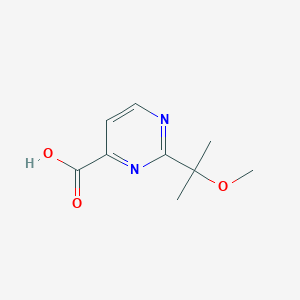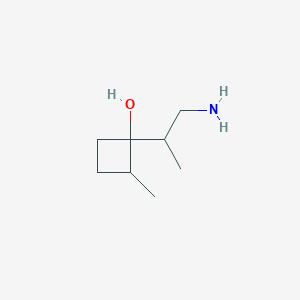
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol is an organic compound that belongs to the class of cyclobutanes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methylcyclobutanone with 1-aminopropan-2-ol under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amino group to the carbonyl group, followed by reduction to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation or other reduction techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve efficient production on a large scale.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully reduced derivatives.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol involves its interaction with specific molecular targets. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
Comparison with Similar Compounds
1-Aminopropan-2-ol: A simpler analog with similar functional groups but lacking the cyclobutane ring.
2-Methylcyclobutanone: A related compound with a ketone group instead of the hydroxyl and amino groups.
Uniqueness: 1-(1-Aminopropan-2-yl)-2-methylcyclobutan-1-ol is unique due to its combination of a cyclobutane ring with both amino and hydroxyl functional groups. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(1-aminopropan-2-yl)-2-methylcyclobutan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-6-3-4-8(6,10)7(2)5-9/h6-7,10H,3-5,9H2,1-2H3 |
InChI Key |
BTHCWJHFWZEKFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC1(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(Aminomethyl)cyclopropyl]propanamide](/img/structure/B13181277.png)
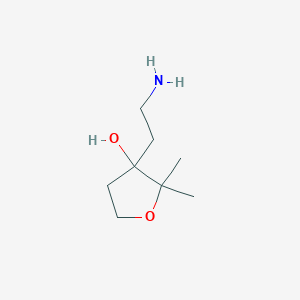
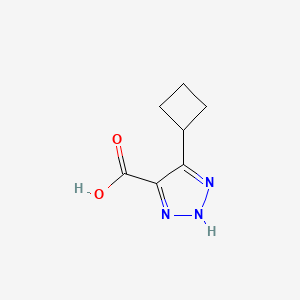
![3-Chloro-2-[(difluoromethyl)sulfanyl]aniline](/img/structure/B13181290.png)
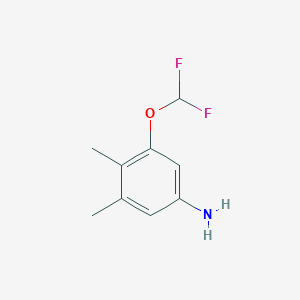
![(1S)-1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13181297.png)

